2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid typically involves the protection of an amino group with the Fmoc group, followed by the introduction of the azocan-5-yl moiety. The reaction conditions often include the use of base catalysts such as triethylamine and solvents like dichloromethane. The final product is obtained through purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications .
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
- 2-{1-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylcyclobutyl}acetic acid
Uniqueness
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid is unique due to its specific structural features, which provide stability and reactivity in various chemical reactions. Its Fmoc protecting group is particularly useful in peptide synthesis, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)15-17-7-5-13-25(14-6-8-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMPFYTLQOIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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